Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-
Description
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- is a nucleoside, a building block of RNA, and is known to play several critical biological roles. This compound is a derivative of uridine, which is a naturally occurring nucleoside found in RNA. It has a molecular formula of C13H21N3O5 and a molecular weight of 299.32 g/mol.
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-prop-1-enyl]pyrimidine-2,4-dione;methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5.CH5N/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10;1-2/h2-3,5,8-10,15-16H,4,6H2,1H3,(H,13,17,18);2H2,1H3/b3-2+;/t8-,9+,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPEXPMVCAHEF-BXRVNQLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- involves several steps. One common method involves the modification of uridine with various aliphatic chains and aromatic groups to produce new derivatives . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a critical role in the formation of RNA and is involved in various cellular processes. In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways. In industry, it is used in the production of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- involves its incorporation into RNA, where it can influence various cellular processes. It promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, and stimulates the regeneration of various tissues . The molecular targets and pathways involved include the regulation of gene expression and the modulation of enzymatic activities .
Comparison with Similar Compounds
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other uridine derivatives, such as 5-ethynyluridine and uridine 5’-monophosphate . These compounds share some common features but differ in their specific chemical modifications and biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
